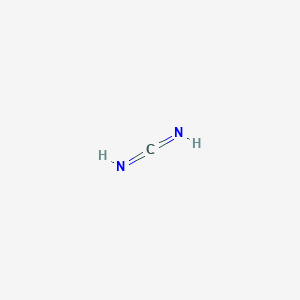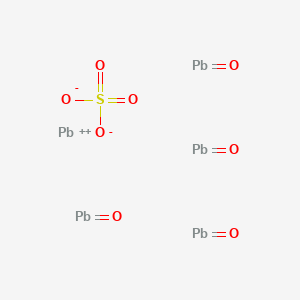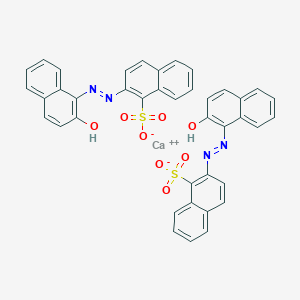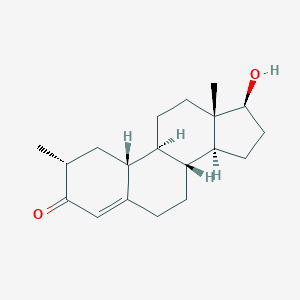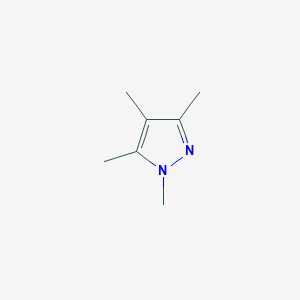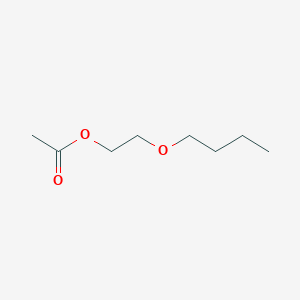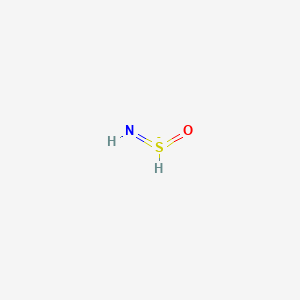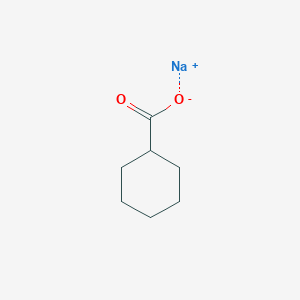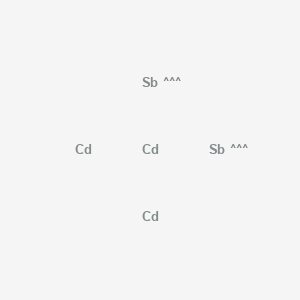
Antimony, compd. with cadmium (2:3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony, compd. with cadmium (2:3), also known as Cadmium antimonide, is a compound with the molecular formula Cd3Sb2 . It is a crystalline solid used as a semiconductor and in photo optic applications . Antimonide compounds contain the element Antimony .
Synthesis Analysis
Cadmium Antimonide is usually found in industrial slag associated with the refining of Zn or Pb . The industrial uses of Cd include anticorrosion coatings, nickel-cadmium rechargeable batteries, and in neutron moderating alloys .Molecular Structure Analysis
The molecular structure of Antimony, compd. with cadmium (2:3) is Cd3Sb2 . It has an average mass of 580.753 Da and a Monoisotopic mass of 583.517700 Da .Chemical Reactions Analysis
Antimony can react with oxygen, sulfur, and chlorine at high temperatures . In the presence of HCl, either aluminum or iron will reduce Sb3+ to Sb metal, which will be deposited as black particles .Physical And Chemical Properties Analysis
Antimony is a metalloid; its outermost electrons are not free to move in the crystal structure because they are fixed in position in a covalent bond . It has metallic luster but is brittle with no useful mechanical properties . Cadmium (Cd, atomic weight, 112.41; atomic number 48) is a nonabundant, toxic metallic element usually found associated with minerals such as ZnS and other zinc ores .Safety And Hazards
Propriétés
InChI |
InChI=1S/3Cd.2Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCFLCJOIBCSAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd].[Cd].[Cd].[Sb].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd3Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antimony; cadmium | |
CAS RN |
12014-29-8 |
Source


|
| Record name | Antimony, compd. with cadmium (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with cadmium (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
